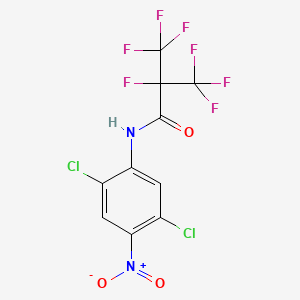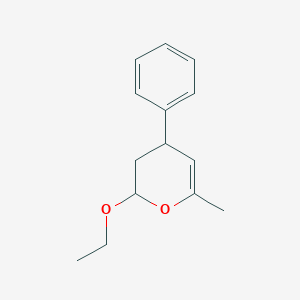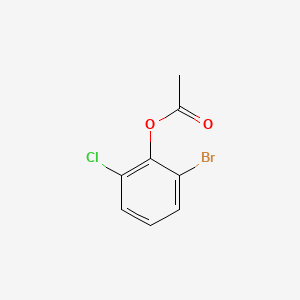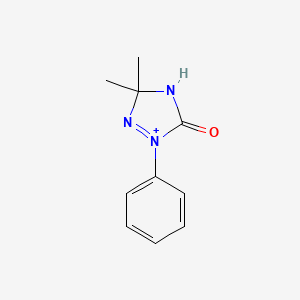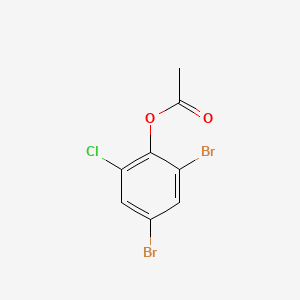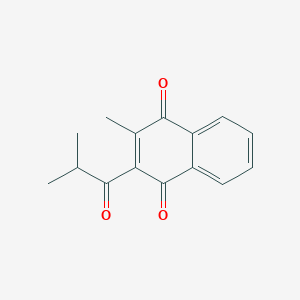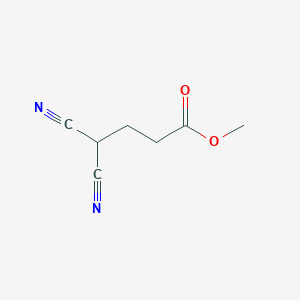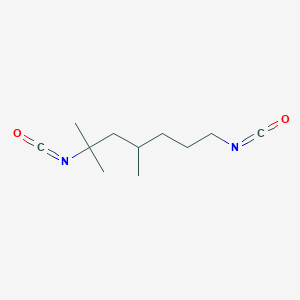
1,6-Diisocyanato-4,6-dimethylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Diisocyanato-4,6-dimethylheptane is an organic compound with the molecular formula C10H16N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane foams, coatings, and adhesives due to its reactive isocyanate groups.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Diisocyanato-4,6-dimethylheptane can be synthesized through the phosgenation of the corresponding diamine. The process involves the reaction of 1,6-diamino-4,6-dimethylheptane with phosgene (COCl2) under controlled conditions. The reaction typically occurs in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained between 0°C and 50°C to ensure the safe handling of phosgene.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of the diamine and phosgene into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The resulting product is then purified through distillation or crystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
1,6-Diisocyanato-4,6-dimethylheptane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water. This leads to the formation of urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Amines: React with isocyanates to form ureas. This reaction is exothermic and usually occurs at room temperature.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization with polyols.
科学的研究の応用
1,6-Diisocyanato-4,6-dimethylheptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and elastomers.
作用機序
The mechanism of action of 1,6-diisocyanato-4,6-dimethylheptane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymers. The molecular targets and pathways involved include the formation of urethane and urea linkages, which contribute to the mechanical and chemical properties of the resulting materials.
類似化合物との比較
Similar Compounds
Hexamethylene diisocyanate (HDI): Another diisocyanate used in the production of polyurethanes. It has a similar structure but lacks the methyl groups present in 1,6-diisocyanato-4,6-dimethylheptane.
Toluene diisocyanate (TDI): A widely used diisocyanate in the production of flexible polyurethane foams. It has a different aromatic structure compared to the aliphatic structure of this compound.
Methylenediphenyl diisocyanate (MDI): Used in the production of rigid polyurethane foams. It has a more complex aromatic structure compared to this compound.
Uniqueness
This compound is unique due to its branched aliphatic structure, which imparts different physical and chemical properties compared to linear diisocyanates like hexamethylene diisocyanate. The presence of methyl groups can influence the reactivity and the properties of the resulting polymers, making it suitable for specific applications where these properties are desired.
特性
CAS番号 |
106340-92-5 |
|---|---|
分子式 |
C11H18N2O2 |
分子量 |
210.27 g/mol |
IUPAC名 |
1,6-diisocyanato-4,6-dimethylheptane |
InChI |
InChI=1S/C11H18N2O2/c1-10(5-4-6-12-8-14)7-11(2,3)13-9-15/h10H,4-7H2,1-3H3 |
InChIキー |
NYXJFSYUHVINIA-UHFFFAOYSA-N |
正規SMILES |
CC(CCCN=C=O)CC(C)(C)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


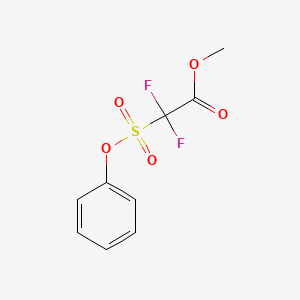
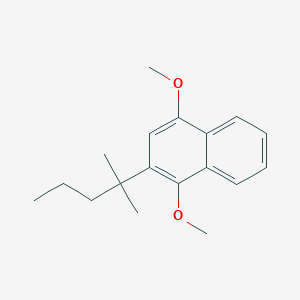
![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
